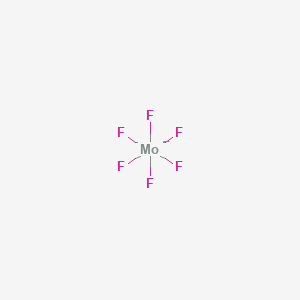

Hexafluoromolybdate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexafluoromolybdate(2-) is a molybdenum coordination entity.

Aplicaciones Científicas De Investigación

1. Synthesis and Crystal Structure

- A study by Xue et al. (2005) focused on the functionalization of the hexamolybdate cluster with fluorine-containing aromatic amine. They synthesized a novel bifunctionalized arylimido derivative of hexamolybdate bearing an electron-withdrawing trifluoromethyl group. This study provided insights into the synthesis, crystal structure, and potential bioactivity of hexamolybdate derivatives (Xue, Sijia et al., 2005).

2. Bioactivity of Hexamolybdate Derivatives

- The same research by Xue et al. (2005) also indicated that the synthesized hexamolybdate derivative had some herbicidal and insecticidal activities, suggesting its potential applications in agriculture (Xue, Sijia et al., 2005).

- A related study by Xue et al. (2008) explored two novel mono-organoimido functionalized polyoxometalate clusters. These clusters also demonstrated some herbicidal activities, further suggesting the utility of hexamolybdate derivatives in agricultural contexts (Xue, Sijia et al., 2008).

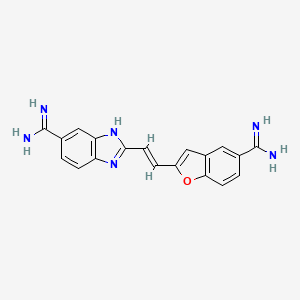

3. Synthesis and Anti-proliferative Effects

- Mukhopadhyay et al. (2011) conducted a study on the synthesis of 2-alkyl substituted benzimidazoles using aqueous hexafluorophosphoric acid. Some of the synthesized compounds showed potential in inhibiting the proliferation of cancer cells, indicating a possible application in cancer research (Mukhopadhyay, C. et al., 2011).

4. Polymer Synthesis for Photovoltaic Applications

- Lu et al. (2005) embedded hexamolybdate clusters into the main chain of poly(phenylene acetylene)s. These hybrid polymers, synthesized via palladium-catalyzed coupling reactions, exhibited potential for applications in photovoltaic cells, highlighting a different application area for hexamolybdate clusters (Lu, Meng et al., 2005).

5. Nonlinear Optical Response of Hexamolybdate Metal Cluster

- A study by Haroon et al. (2017) explored the nonlinear optical (NLO) response of hexamolybdate metal clusters. They demonstrated that these materials could be promising candidates for NLO applications, thereby opening avenues in optical technology (Haroon, Muhammad et al., 2017).

6. Drug Discovery and Pharmaceutical Applications

- The study by Murray and Rees (2009) highlighted the role of fragment-based drug discovery (FBDD) in identifying new drugs. They pointed out the potential application of hexamolybdate clusters in FBDD, particularly in identifying leads for biological targets that are difficult to address with other chemical approaches (Murray, C. & Rees, D., 2009).

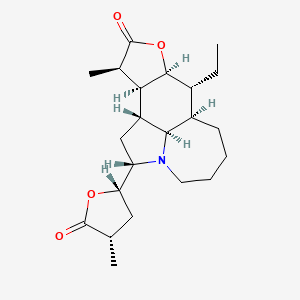

7. Degradable Anticancer Agents

- She et al. (2016) developed a degradable organoimido derivative of hexamolybdate for cancer treatment. Their research demonstrated the potential of this derivative in inhibiting glioblastoma cells, suggesting its application as a degradable anticancer agent (She, Shan et al., 2016).

Propiedades

Nombre del producto |

Hexafluoromolybdate(2-) |

|---|---|

Fórmula molecular |

F6Mo-2 |

Peso molecular |

209.9 g/mol |

Nombre IUPAC |

hexafluoromolybdenum(2-) |

InChI |

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6 |

Clave InChI |

FFDSCFZKYADRQA-UHFFFAOYSA-H |

SMILES canónico |

F[Mo-2](F)(F)(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)